

physical and chemical properties of Allyl alpha-D-galactopyranoside

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Allyl alpha-D-galactopyranoside*

Cat. No.: *B013474*

[Get Quote](#)

An In-depth Technical Guide to Allyl α -D-galactopyranoside

Abstract: This technical guide provides a comprehensive overview of Allyl α -D-galactopyranoside, a versatile monosaccharide derivative of significant interest to researchers in glycobiology, medicinal chemistry, and drug development. The document details its core physicochemical properties, provides validated protocols for its synthesis and purification, and outlines methods for its analytical characterization. Furthermore, it explores the compound's chemical reactivity and its applications as a key building block in the synthesis of complex carbohydrates and glycoconjugates. This guide is intended to serve as a foundational resource for scientists and professionals engaged in carbohydrate chemistry and its application in the pharmaceutical sciences.

Introduction

Allyl α -D-galactopyranoside is a synthetically valuable carbohydrate in which an allyl group is linked to the anomeric carbon of a galactose sugar unit via an α -glycosidic bond. This unique structure combines the rich stereochemistry of the pyranose ring with the versatile reactivity of a terminal alkene. The allyl group serves as a temporary protecting group that is stable to a wide range of reaction conditions used in oligosaccharide synthesis, yet it can be selectively activated or removed. This feature makes Allyl α -D-galactopyranoside an essential building block in the construction of complex glycans, glycoproteins, and other glycoconjugates.^[1]

These complex molecules are central to numerous biological processes, and their synthesis is crucial for developing new therapeutic agents and research tools.[\[2\]](#)

The stability of the glycosidic bond and the specific reactivity of the allyl moiety allow for its use in various synthetic strategies, including as a glycosyl donor in glycosylation reactions.[\[1\]](#)[\[3\]](#) Its application extends to bioconjugation, where it facilitates the attachment of sugars to proteins and other biomolecules, thereby enhancing their stability and function.[\[1\]](#) This guide will provide the necessary technical details for researchers to effectively utilize Allyl α -D-galactopyranoside in their work.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Allyl α -D-galactopyranoside is fundamental for its successful application in synthesis and other research endeavors. Key properties are summarized in the table below.

Table 1: Core Physicochemical Properties of Allyl α -D-galactopyranoside

Property	Value	Source(s)
Molecular Formula	$C_9H_{16}O_6$	[4] [5]
Molecular Weight	220.22 g/mol	[5] [6]
Appearance	White to off-white crystalline solid/powder	[1]
Melting Point	141-145 °C	[1] [6] [7]
Optical Rotation	$[\alpha]^{20}_D +175^\circ$ (c = 1.5 in H ₂ O)	[6]
Solubility	Soluble in water	[8]
CAS Number	48149-72-0	[4] [6]
Hydrogen Bond Donors	4	[5]
Hydrogen Bond Acceptors	6	[5]

Solubility and Stability Insights:

Allyl α -D-galactopyranoside's solubility in water is attributed to the multiple hydroxyl groups on the galactose ring.^[8] It should be stored at or below -10 °C to ensure long-term stability.^[1] The allyl group is relatively stable but can undergo isomerization or other reactions under certain conditions, such as in the presence of transition metal catalysts. The stability of the allyl group is a key consideration in the design of multi-step synthetic pathways.^[9]

Synthesis and Purification Workflow

The synthesis of Allyl α -D-galactopyranoside is commonly achieved through a Fischer glycosylation reaction, which involves reacting D-galactose with allyl alcohol in the presence of an acid catalyst. This method is favored for its directness and use of readily available starting materials.

Principle of Synthesis

The Fischer glycosylation proceeds via the formation of a cyclic oxocarbenium ion intermediate from D-galactose under acidic conditions. Allyl alcohol then acts as a nucleophile, attacking the anomeric carbon to form the glycosidic bond. The reaction typically yields a mixture of α and β anomers, as well as pyranoside and furanoside forms, necessitating a robust purification strategy. The α -anomer is often the thermodynamically favored product.

Detailed Experimental Protocol: Synthesis

- Materials: D-galactose, Allyl alcohol (anhydrous), Acid catalyst (e.g., Amberlite IR-120 H⁺ resin or acetyl chloride), Anhydrous solvent (e.g., Dichloromethane).
- Procedure:
 - Suspend D-galactose in anhydrous allyl alcohol.
 - Add the acid catalyst to the suspension.
 - Heat the reaction mixture under reflux with stirring, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the mixture to room temperature and neutralize the acid catalyst. For resin, filter it off. For a soluble acid, neutralize with a base like sodium bicarbonate.

- Remove the excess allyl alcohol under reduced pressure.
- The crude product, a mixture of anomers, is then taken for purification.

Purification Protocol: Column Chromatography

- Principle: The separation of the α and β anomers is typically achieved by silica gel column chromatography, exploiting the different polarities of the isomers.
- Procedure:
 - Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture).
 - Pack a glass column with the silica gel slurry.
 - Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
 - Elute the column with a gradient of a more polar solvent (e.g., increasing concentrations of ethyl acetate in hexane or methanol in dichloromethane).
 - Collect fractions and analyze them by TLC to identify those containing the pure α -anomer.
 - Combine the pure fractions and evaporate the solvent to yield pure Allyl α -D-galactopyranoside.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow for Allyl α -D-galactopyranoside.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized Allyl α -D-galactopyranoside is crucial. The following spectroscopic techniques are standard for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum provides detailed information about the structure. Key signals include the anomeric proton (H-1) of the α -anomer, which typically appears as a doublet at a characteristic downfield shift. The protons of the allyl group will also be present, showing characteristic multiplets for the vinyl and allylic protons.
- ^{13}C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The anomeric carbon (C-1) signal is particularly diagnostic.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the molecule is often observed as a sodium adduct $[\text{M}+\text{Na}]^+$.[\[10\]](#)

Infrared (IR) Spectroscopy

The IR spectrum will show a broad absorption band in the region of $3300\text{-}3500\text{ cm}^{-1}$ corresponding to the O-H stretching of the hydroxyl groups. A peak around 1645 cm^{-1} is indicative of the C=C stretching of the allyl group.

Table 2: Expected Spectroscopic Data for Allyl α -D-galactopyranoside

Technique	Expected Peaks/Signals
^1H NMR	Signals for the anomeric proton, sugar ring protons, and allyl group protons.
^{13}C NMR	Nine distinct carbon signals, including the anomeric carbon.
MS (ESI)	$[\text{M}+\text{Na}]^+$ peak corresponding to the calculated molecular weight.
IR (cm^{-1})	$\sim 3300\text{-}3500$ (O-H stretch), ~ 1645 (C=C stretch).

Chemical Reactivity and Applications

The utility of Allyl α -D-galactopyranoside in synthetic chemistry stems from the distinct reactivity of its two key components: the allyl group and the galactopyranoside ring.

Reactivity of the Allyl Group

The terminal double bond of the allyl group is amenable to a wide range of chemical transformations, including:

- Isomerization: The allyl group can be isomerized to a prop-1-enyl group using a transition metal catalyst. This new group is labile to mild acid, allowing for deprotection of the anomeric position.
- Olefin Metathesis: The double bond can participate in cross-metathesis reactions to introduce more complex side chains.
- Halogenation: The allyl group can be halogenated, which can then be used in subsequent glycosylation reactions.^[3]
- Oxidation: The double bond can be oxidized to form a diol or epoxidized.

Reactivity of the Galactopyranoside Moiety

The four free hydroxyl groups on the galactose ring can be selectively protected and deprotected, allowing for the synthesis of complex oligosaccharides. These hydroxyl groups can also serve as points for further functionalization.

Applications in Drug Development

Allyl α -D-galactopyranoside is a valuable precursor for the synthesis of various biologically active molecules.^{[1][11]} Glycosides, in general, play a significant role in drug discovery, and synthetic analogs are crucial for developing new therapeutics.^[2] The C-glycoside analogs, which are structurally related, are known for their enhanced stability and have applications as anticancer and antiviral agents.^{[12][13]}

Logical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Key Reactivities and Applications of Allyl α-D-galactopyranoside.

Conclusion

Allyl α-D-galactopyranoside is a cornerstone molecule for advanced carbohydrate synthesis. Its well-defined physicochemical properties, coupled with the versatile reactivity of its allyl and galactose components, make it an indispensable tool for researchers. The synthetic and analytical protocols detailed in this guide provide a solid foundation for its effective use in the laboratory. As the field of glycobiology continues to expand, the importance of building blocks like Allyl α-D-galactopyranoside in unraveling complex biological processes and developing novel therapeutics will undoubtedly grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic analogs of natural glycosides in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allyl α -D-Galactopyranoside | CymitQuimica [cymitquimica.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 烯丙基 α -D-吡喃半乳糖苷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Allyl- α -D-galactopyranoside | 48149-72-0 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Impact of Conjugation and Hyperconjugation on the Radical Stability of Allylic and Benzylic Systems: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masspec.scripps.edu [masspec.scripps.edu]
- 11. Synthesis of allyl 3-deoxy- and 4-deoxy-beta-D-galactopyranoside and simultaneous preparations of Gal(1-->2)- and Gal(1-->3)-linked disaccharide glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical and chemical properties of Allyl alpha-D-galactopyranoside]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b013474#physical-and-chemical-properties-of-allyl-alpha-d-galactopyranoside>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com